8-[(3-CHLOROPHENYL)METHYL]-3-(3,4-DIMETHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE
Description
This compound belongs to the 1,4,8-triazaspiro[4.5]dec-3-en-2-one class, characterized by a spirocyclic framework with three nitrogen atoms. The structure includes a 3-chlorophenylmethyl group at position 8 and a 3,4-dimethylphenyl substituent at position 2. These substituents contribute to its physicochemical properties, such as lipophilicity (logP ~3–4) and molecular weight (~370–380 g/mol), inferred from analogs like G610-0332 (MW: 367.88, logP: 3.81) . The spirocyclic core enhances metabolic stability and binding specificity, making such compounds candidates for pharmaceutical development, particularly in neurological or antimicrobial applications .
Properties
IUPAC Name |
8-[(3-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O/c1-15-6-7-18(12-16(15)2)20-21(27)25-22(24-20)8-10-26(11-9-22)14-17-4-3-5-19(23)13-17/h3-7,12-13H,8-11,14H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKFLNSFBIRQQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)CC4=CC(=CC=C4)Cl)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(3-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the core spirocyclic structure, followed by the introduction of the chlorophenyl and dimethylphenyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs advanced techniques like high-pressure reactors and automated control systems to optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
8-[(3-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
8-[(3-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 8-[(3-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Impact of Substituent Modifications
- Chlorine Position: G610-0332 (4-chloro) vs.
- Aromatic Group Diversity : The target compound’s 3,4-dimethylphenyl group introduces bulkier hydrophobic interactions compared to G610-0410’s 3-chlorophenyl, which may enhance binding affinity in lipophilic environments .
- Functional Group Additions : The sulfonyl group in CHEMENU () significantly increases molecular weight (447.93 vs. ~380) and polarity, likely reducing membrane permeability but improving solubility in aqueous media .
- Halogen Effects : Fluorine in G610-0410 (4-fluorophenylmethyl) offers metabolic resistance compared to chlorine, a common strategy in drug design to prolong half-life .
Biological Activity
The compound 8-[(3-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiron[4.5]dec-3-en-2-one is a member of the triazaspirone class, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazole ring and multiple aromatic substituents. Its molecular formula is , and it has a molecular weight of approximately 359.86 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Anticancer Activity : Many triazole derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Anticonvulsant Effects : Certain diazaspiro compounds have demonstrated anticonvulsant properties in preclinical studies.
- Antimicrobial Properties : The presence of chlorophenyl groups can enhance the antimicrobial efficacy of these compounds.
The mechanisms underlying the biological activities of 8-[(3-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiron[4.5]dec-3-en-2-one are hypothesized to involve:
- Interaction with Receptors : Similar compounds have been shown to interact with G-protein coupled receptors (GPCRs), which play crucial roles in various physiological processes.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or neurotransmitter regulation.
- Induction of Oxidative Stress : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to cell death.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of 8-[(3-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiron[4.5]dec-3-en-2-one:
Anticancer Studies
A study on substituted diazaspiro compounds revealed significant anticancer activity against various cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Anticonvulsant Activity
Research conducted on similar triazole derivatives indicated anticonvulsant properties in animal models. The compounds were effective at reducing seizure frequency and severity .
Antimicrobial Efficacy
Compounds with chlorophenyl substitutions have been noted for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests that the presence of the chlorophenyl group in our compound may enhance its efficacy .
Data Table: Biological Activities of Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
